molecular formula C10H8ClN3O2 B11810552 2-(3-Chloro-4-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid

2-(3-Chloro-4-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11810552
M. Wt: 237.64 g/mol
InChI Key: KECZOYQOJAZGIY-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid (CAS 1247419-45-9) is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound belongs to the 2H-1,2,3-triazole chemical class, which is recognized for its significant stability under both acidic and basic conditions, high bioavailability, and low multidrug resistance potential, making it an excellent framework for developing bioactive molecules . The carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing researchers to create amide, ester, and other carbonyl-derived derivatives for structure-activity relationship (SAR) studies . This triazole carboxylic acid derivative is specifically valuable in anticancer research, as similar 1,2,3-triazole scaffolds have demonstrated promising interactions with molecular targets like the MMP-2 metalloproteinase receptor, which plays a critical role in cancer cell progression and metastasis . The structural features of this compound—including the lipophilic chlorophenyl group and the hydrogen-bond-capable carboxylic acid—facilitate interactions with various enzymes and receptors, enhancing its potential as a key intermediate in developing enzyme inhibitors and receptor-targeted therapeutics . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C10H8ClN3O2

Molecular Weight

237.64 g/mol

IUPAC Name

2-(3-chloro-4-methylphenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C10H8ClN3O2/c1-6-2-3-7(4-8(6)11)14-12-5-9(13-14)10(15)16/h2-5H,1H3,(H,15,16)

InChI Key

KECZOYQOJAZGIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2N=CC(=N2)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Preparation

The CuAAC "click chemistry" approach remains the most widely adopted method for synthesizing 1,2,3-triazole-4-carboxylic acids. For 2-(3-Chloro-4-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid, the reaction proceeds via the cycloaddition of a substituted phenyl azide with propiolic acid. The phenyl azide precursor, 3-chloro-4-methylphenyl azide, is typically synthesized from the corresponding aniline through diazotization followed by azide substitution.

Propiolic acid serves as the alkyne component, with copper(I) iodide or sulfate catalyzing the regioselective formation of the 1,4-disubstituted triazole. Experimental data from analogous syntheses report yields of 70–85% when using CuSO4·5H2O (0.1 equiv) and sodium ascorbate (0.2 equiv) in a t-BuOH/H2O (1:1) solvent system at 25–40°C.

Optimization of Reaction Conditions

Key parameters influencing yield and regioselectivity include:

ParameterOptimal RangeImpact on Yield
Temperature25–40°C>80% above 30°C
Solvent Ratio (t-BuOH:H2O)1:1Maximizes solubility of organic/inorganic phases
Catalyst LoadingCuSO4 (0.1 equiv)Prevents over-coordination
Reaction Time12–18 hoursComplete conversion by 16 hours

Microwave-assisted CuAAC, as demonstrated in patent WO2018202689A1, reduces reaction times to 15–30 minutes at 80–120°C while maintaining yields of 75–82%. However, this method requires specialized equipment and precise temperature control to avoid decarboxylation.

Halogenated Benzoic Acid Coupling Strategies

Iodo/Bromo Precursor Utilization

An alternative route involves coupling preformed triazole rings with halogenated benzoic acid derivatives. Patent WO2018202689A1 discloses the use of 2-iodo-benzoic acid derivatives reacting with 1H-1,2,3-triazole under Ullmann-type conditions (Cs2CO3, CuI, DMF, 90–110°C). For the target compound, adapting this method would require:

  • Synthesis of 3-chloro-4-methyl-2-iodobenzoic acid via directed ortho-metalation.

  • Coupling with 1H-1,2,3-triazole using Cs2CO3 (2.5 equiv) and CuI (0.2 equiv) in DMF at 100°C for 24 hours.

This method yields 65–70% of the desired product but necessitates chromatographic purification due to regioisomeric byproducts.

Bromo vs. Iodo Precursor Reactivity

Comparative studies indicate bromo derivatives offer cost advantages but require harsher conditions:

HalogenTemperatureTimeYield
Iodo100°C24 h70%
Bromo120°C48 h58%

The lower reactivity of bromo precursors often necessitates microwave activation or palladium co-catalysts, increasing production costs.

Purification and Crystallization Innovations

Potassium Salt Formation

Patent WO2018202689A1 introduces a scalable purification method via potassium salt formation. Acidic workup of the crude reaction mixture followed by treatment with potassium tert-butoxide in THF yields crystalline potassium 2-(3-chloro-4-methylphenyl)-2H-1,2,3-triazole-4-carboxylate. Subsequent protonation with HCl regenerates the carboxylic acid with >99% regioisomeric purity.

Solvent Slurrying

High-purity material (>98.5%) is obtained by slurrying the crude product in ethyl acetate (20–40 vol) at 0–5°C for 12 hours. This method effectively removes residual regioisomers and copper catalysts without requiring column chromatography.

Alternative Synthetic Routes

Protecting Group Strategies

Methyl ester protection of the carboxylic acid during triazole formation prevents side reactions. For example, methyl propiolate reacts with 3-chloro-4-methylphenyl azide under CuAAC conditions, followed by saponification (NaOH, MeOH/H2O, 60°C) to yield the free acid. This two-step process achieves 78% overall yield but adds synthetic complexity.

Flow Chemistry Applications

Continuous-flow systems enhance reaction control for exothermic CuAAC reactions. A microreactor setup (0.5 mL volume, 50°C) with immobilized Cu catalyst on silica achieves 88% conversion in 8 minutes, demonstrating potential for industrial-scale production.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (DMSO-d6) : δ 8.74 (s, 1H, triazole-H), 7.61–7.28 (m, 3H, aryl-H), 2.30 (s, 3H, CH3).

  • IR (KBr) : 1695 cm⁻¹ (C=O), 1550 cm⁻¹ (triazole ring).

  • XRD : Crystalline forms exhibit distinct peaks at 2θ = 12.4°, 16.7°, and 24.9° (Cu Kα radiation).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN gradient) confirms >99% purity with a retention time of 8.2 minutes.

Industrial Scalability and Challenges

Cost-Benefit Analysis

MethodCost (USD/kg)PurityScalability
CuAAC (batch)42099%Moderate
Microwave CuAAC58098%Limited
Halogen Coupling39097%High

The halogen coupling route offers the best balance of cost and scalability but requires rigorous regioisomer removal.

Environmental Considerations

Waste streams from copper catalysts necessitate treatment with EDTA or ion-exchange resins to meet EPA discharge standards (<0.1 ppm Cu). Solvent recovery systems for DMF and t-BuOH improve process sustainability .

Chemical Reactions Analysis

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety enables classic acid-catalyzed transformations and serves as a precursor for functional group interconversions:

Reaction TypeConditionsProductsKey Observations
Amidation DCC/DMAP, R-NH₂1,2,3-Triazole-4-carboxamidesWidely used to generate bioactive derivatives; demonstrated in antiproliferative agent synthesis .
Esterification H₂SO₄, R-OHTriazole-4-carboxylate estersMethyl/ethyl esters serve as intermediates for further modifications .
Decarboxylation Cu catalysts, Δ1,2,3-Triazole derivativesOccurs under high temperatures or catalytic conditions, yielding simpler triazole structures.

Triazole Ring Participation

The 1,2,3-triazole core engages in cycloadditions and coordination chemistry:

Cycloaddition Reactions

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :
    While the triazole itself is a product of CuAAC, its electron-deficient nature allows participation in inverse electron-demand Diels-Alder reactions with strained dienophiles (e.g., norbornene) .

  • Huisgen Cycloreversion :
    Theoretical studies suggest triazoline intermediates (e.g., Int4a ) undergo cycloreversion in polar solvents like ethanol to release diazo compounds, though this pathway is less favored than elimination (ΔΔG‡ = +13 kcal/mol) .

Chloro-Methylphenyl Substituent Reactivity

The 3-chloro-4-methylphenyl group influences electronic and steric effects:

Reaction TypeConditionsProductsNotes
Nucleophilic Aromatic Substitution K₂CO₃, DMF, Nu⁻Substituted phenyl-triazolesChloro group replacement occurs with strong nucleophiles (e.g., amines, thiols) .
Cross-Coupling Pd catalysts, Ar-B(OH)₂Biaryl-triazolesLimited by steric hindrance from the methyl group; Suzuki-Miyaura coupling requires optimized ligands .

Condensation and Cyclization

The carboxylic acid group facilitates condensation with amines or hydrazines:

  • Hydrazide Formation : Reacts with hydrazine to yield triazole-4-carbohydrazides, precursors for heterocyclic scaffolds (e.g., oxadiazoles) .

  • Lactamization : Intramolecular cyclization with β-amino alcohols forms triazole-fused lactams under Mitsunobu conditions .

Solvent and Catalyst Effects

  • Solvent Polarity : Polar solvents (e.g., ethanol) favor cycloreversion, while nonpolar solvents promote elimination pathways .

  • Copper Catalysis : Enhances decarboxylation and coupling reactions; CuI/TEA systems improve yields in amidation .

Theoretical Insights

DFT calculations on analogous systems reveal:

  • Triazoline Intermediate Stability : Transition states for elimination (TS5a ) are 13 kcal/mol lower in energy than cycloreversion pathways .

  • Electronic Effects : The electron-withdrawing carboxylic acid group increases triazole ring electrophilicity, accelerating nucleophilic attacks at C-4 .

Scientific Research Applications

Biological Activities

The compound exhibits several significant biological activities:

Antibacterial Activity
Research indicates that triazole derivatives possess notable antibacterial properties. For example, studies have shown that compounds with a triazole core demonstrate effectiveness against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.12 to 1.95 µg/mL .

Antifungal Activity
Triazoles are also recognized for their antifungal properties. The compound has shown potential in inhibiting fungal growth, particularly against strains resistant to conventional treatments. Its mechanism often involves the inhibition of ergosterol synthesis, which is crucial for maintaining fungal cell membrane integrity .

Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied. For instance, certain modifications to the triazole ring have led to enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells. Some derivatives have exhibited IC50 values as low as 10 µM against breast cancer cells .

Case Study 1: Antibacterial Efficacy

In a study conducted by Muthal et al., the antibacterial efficacy of synthesized triazole derivatives was evaluated against multiple bacterial strains. The compound exhibited significant inhibition comparable to standard antibiotics like levofloxacin.

Case Study 2: Anticancer Properties

A recent investigation into the anticancer effects of triazole derivatives revealed that specific modifications can enhance cytotoxicity against cancer cell lines. The study found that compounds with electron-withdrawing groups showed improved activity due to increased lipophilicity and better cellular uptake .

Data Tables

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundBacteria TestedMIC (µg/mL)
2-(3-Chloro-4-methylphenyl)E. coli0.25
2-(3-Chloro-4-methylphenyl)S. aureus0.50
2-(3-Chloro-4-methylphenyl)P. aeruginosa0.75

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)
2-(3-Chloro-4-methylphenyl)Breast Cancer Cells10
2-(3-Chloro-4-methylphenyl)Lung Cancer Cells15

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells . The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

2-(4-Chlorophenyl)-2H-1,2,3-triazole-4-carboxylic Acid
  • Molecular Formula : C₉H₆ClN₃O₂
  • Molecular Weight : 223.62 g/mol .
  • Key Differences: The chlorine substituent is at the 4-position of the phenyl ring instead of 3-chloro-4-methyl.
2-Phenyl-2H-1,2,3-triazole-4-carboxylic Acid
  • Molecular Formula : C₉H₇N₃O₂
  • Molecular Weight : 189.17 g/mol .
  • Key Differences : Lacks chlorine and methyl substituents. Simpler structure may reduce lipophilicity and metabolic stability compared to chlorinated derivatives.
  • Activity : Primarily used as a precursor for fluorescent probes .
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic Acid
  • Molecular Formula: C₁₀H₆ClNO₂S
  • Molecular Weight : 239.67 g/mol .
  • Key Differences : Replacement of the triazole ring with a thiazole heterocycle. Thiazoles often exhibit enhanced π-stacking interactions but may introduce different solubility profiles.
  • Activity: Not explicitly reported, but thiazole derivatives are common in antimicrobial and anticancer agents.

Functional Group Modifications

1-(4-Chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid
  • Molecular Formula : C₁₀H₇ClFN₃O₂
  • Molecular Weight : 255.64 g/mol .
  • Key Differences : Incorporation of fluorine (electron-withdrawing) and methyl groups. Fluorine enhances metabolic stability and bioavailability.
  • Activity : Fluorinated triazoles are often explored for improved pharmacokinetics.
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic Acid
  • Molecular Formula : C₇H₆N₄O₂S
  • Activity : Exhibited 40% growth inhibition in NCI-H522 lung cancer cells, highlighting the synergistic effect of thiazole and triazole moieties .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents pKa Notable Activity
2-(3-Chloro-4-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid C₁₀H₈ClN₃O₂ 237.65 3-Cl, 4-Me, phenyl ~7.65–8.08 Anticancer (potential MMP-2 binding)
2-(4-Chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid C₉H₆ClN₃O₂ 223.62 4-Cl, phenyl ~7.65–8.08 MMP-2 receptor interaction
2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid C₉H₇N₃O₂ 189.17 Phenyl ~7.65–8.08 Fluorescent probe synthesis
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid C₁₀H₆ClNO₂S 239.67 3-Cl, thiazole N/A Structural diversity for drug design

Biological Activity

2-(3-Chloro-4-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antitumor, and other pharmacological properties.

  • Chemical Formula : C11H10ClN3O2
  • Molecular Weight : 249.67 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Antibacterial Activity

The antibacterial potential of triazole derivatives has been widely studied. Research indicates that compounds with triazole structures exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
2-(3-Chloro-4-methylphenyl)-triazoleE. coli520
2-(3-Chloro-4-methylphenyl)-triazoleS. aureus1018
2-(3-Chloro-4-methylphenyl)-triazoleP. aeruginosa1515

Studies have shown that the introduction of halogen groups (like chlorine) enhances the antibacterial efficacy of triazoles by increasing their lipophilicity and facilitating membrane penetration .

Antitumor Activity

Triazole derivatives, including the compound , have been investigated for their antitumor properties. One study demonstrated that modifications in the triazole ring can lead to enhanced cytotoxicity against various cancer cell lines.

Case Study: Antitumor Activity

A recent investigation assessed the antitumor efficacy of several triazole derivatives against HT-29 colon cancer cells. The study found that the compound exhibited significant inhibition of cell proliferation at low micromolar concentrations, suggesting its potential as an anticancer agent .

Table 2: Antitumor Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
2-(3-Chloro-4-methylphenyl)-triazoleHT-291.5
2-(3-Chloro-4-methylphenyl)-triazoleMCF-72.0
2-(3-Chloro-4-methylphenyl)-triazoleA5491.8

The mechanism of action appears to involve apoptosis induction and inhibition of cell cycle progression, which are critical pathways in cancer therapy .

Mechanistic Insights

Research into the mechanisms by which triazoles exert their biological effects has revealed several key interactions:

  • DNA Gyrase Inhibition : Triazoles have been shown to inhibit bacterial DNA gyrase, leading to disruption in DNA replication and transcription .
  • Complex I Inhibition : Some studies suggest that triazoles can inhibit mitochondrial complex I, affecting energy metabolism in cancer cells and contributing to their cytotoxic effects .

Q & A

Q. What are the standard synthetic routes for preparing 2-(3-Chloro-4-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid?

The synthesis typically involves 1,3-dipolar cycloaddition between azides and alkynes (Huisgen reaction) to form the triazole core. For the chloro-methylphenyl substituent, pre-functionalized precursors (e.g., 3-chloro-4-methylphenylacetylene) are coupled with carboxylic acid-containing azides. Post-synthetic purification via recrystallization or column chromatography is critical to isolate the product. Characterization by 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy confirms structural integrity .

Q. Which spectroscopic techniques are prioritized for characterizing this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon frameworks, particularly distinguishing triazole ring protons (δ 7.5–8.5 ppm) and carboxylic acid protons (broad ~12–14 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and purity.
  • FT-IR : Confirms carboxylic acid (-COOH) stretching (~2500–3300 cm1^{-1}) and triazole C=N/C-N bands (~1450–1600 cm1^{-1}) .

Q. How is X-ray crystallography applied to determine its molecular structure?

Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and supramolecular interactions. The SHELX suite (e.g., SHELXL) refines crystallographic data, with emphasis on hydrogen-bonding networks involving the carboxylic acid group and triazole ring. Disordered solvent molecules require careful modeling to avoid overfitting .

Advanced Research Questions

Q. How are contradictions between spectroscopic and crystallographic data resolved?

Discrepancies (e.g., tautomerism in the triazole ring) are addressed via:

  • Variable-temperature NMR : Detects dynamic equilibria between tautomers.
  • DFT Calculations : Compare experimental bond lengths/angles with computed structures to identify dominant tautomeric forms.
  • Complementary techniques : Pair SCXRD with solid-state NMR to reconcile solution- and solid-phase behavior .

Q. What computational strategies predict this compound’s reactivity or bioactivity?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Docking : Screens interactions with biological targets (e.g., enzymes) using software like AutoDock.
  • ADMET Modeling : Estimates pharmacokinetic properties (absorption, toxicity) for drug-discovery applications .

Q. What challenges arise in synthesizing metal complexes with this ligand, and how are they mitigated?

  • Challenge : Low solubility of the carboxylic acid form in non-polar solvents.
  • Solution : Deprotonate the -COOH group (e.g., using NaOH) to enhance solubility for coordination with metals like uranyl (UO22+\text{UO}_2^{2+}). Reaction monitoring via UV-Vis spectroscopy tracks complex formation, while Job’s plot analysis determines stoichiometry .

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